molecular formula C8H13NO2S B12793219 Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate CAS No. 29277-60-9

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate

Katalognummer: B12793219
CAS-Nummer: 29277-60-9
Molekulargewicht: 187.26 g/mol
InChI-Schlüssel: UALWZQYEDWMLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound containing a thiopyran ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate for further chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with malononitrile and a thiol in the presence of a base, followed by esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiopyran ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds or participate in other interactions with biological targets, influencing the compound’s bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3,4-dihydro-2H-pyran-6-carboxylate: Similar structure but lacks the amino group.

    Ethyl 6-amino-4,5-dihydro-2H-thiopyran-5-carboxylate: Similar structure but differs in the position of the double bond.

    Ethyl 6-amino-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure but contains an oxygen atom instead of sulfur.

Uniqueness

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate is unique due to the presence of both amino and ester functional groups on a thiopyran ring.

Eigenschaften

CAS-Nummer

29277-60-9

Molekularformel

C8H13NO2S

Molekulargewicht

187.26 g/mol

IUPAC-Name

ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)6-4-3-5-12-7(6)9/h2-5,9H2,1H3

InChI-Schlüssel

UALWZQYEDWMLHN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(SCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.